![molecular formula C20H23N3OS B4779478 N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4779478.png)
N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. Additionally, N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide have been studied extensively in various preclinical models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its potent anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, the compound has been shown to exhibit low toxicity in preclinical studies. However, the limitations of using N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One potential direction is the investigation of the compound's potential use in the treatment of cancer. The compound has been shown to exhibit anticancer activity in preclinical studies, and further research in this area could lead to the development of new cancer therapies. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to exhibit neuroprotective effects in preclinical studies, and further research in this area could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects in humans.
Scientific Research Applications
N-2-adamantyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and cancer.
properties
IUPAC Name |
N-(2-adamantyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-11-18(25-20(22-11)14-3-2-4-21-10-14)19(24)23-17-15-6-12-5-13(8-15)9-16(17)7-12/h2-4,10,12-13,15-17H,5-9H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTOXFVJYBGBSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-4-methyl-2-(3-pyridyl)-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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